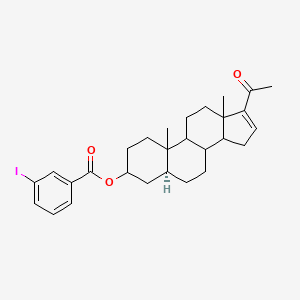![molecular formula C15H9N3O3S2 B11059760 3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B11059760.png)
3-{5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and is further functionalized with a pyridyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The resulting 1,3,4-oxadiazole derivative is then coupled with a benzothiophene derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or other functional groups.
Scientific Research Applications
3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and pyridyl moieties but lacks the benzothiophene core.
Raltegravir: An antiretroviral drug containing the 1,3,4-oxadiazole unit.
Zibotentan: An anticancer agent with a similar oxadiazole structure.
Uniqueness
3-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1H-1-BENZOTHIOPHENE-1,1-DIONE is unique due to its combination of the benzothiophene core with the pyridyl-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H9N3O3S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C15H9N3O3S2/c19-23(20)9-12(11-5-1-2-6-13(11)23)22-15-18-17-14(21-15)10-4-3-7-16-8-10/h1-9H |
InChI Key |
USFCTVBCGHNOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)SC3=NN=C(O3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-bromo-4-methylphenyl)-5-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11059677.png)

![6-(5-Bromothiophen-2-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059697.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059706.png)
![4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11059716.png)

![Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11059721.png)
![2-[(2-Methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11059729.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11059743.png)
![4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile](/img/structure/B11059748.png)
![5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11059756.png)
![5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11059765.png)
![Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B11059773.png)
